Cas no 2411310-94-4 (2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone)

2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone is a specialized organic compound featuring a 1,4-diazepane core functionalized with an indole-3-carbonyl group and a chloroacetyl moiety. This structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules targeting central nervous system (CNS) disorders. The chloroacetyl group provides reactivity for further derivatization, while the indole moiety enhances binding affinity to serotonin and other neurotransmitter receptors. Its diazepane ring offers conformational flexibility, improving interactions with target proteins. The compound is suitable for research in drug discovery, particularly for developing modulators of GPCRs or kinase inhibitors. High purity and stability ensure reliable performance in synthetic applications.
2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone structure
2411310-94-4 structure
商品名:2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone
CAS番号:2411310-94-4
MF:C16H18ClN3O2
メガワット:319.786022663116
CID:5916638
PubChem ID:154880586

2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone 化学的及び物理的性質

名前と識別子

    • Z1562133896
    • EN300-26599071
    • 2411310-94-4
    • 2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone
    • 2-chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethan-1-one
    • インチ: 1S/C16H18ClN3O2/c17-10-15(21)19-6-3-7-20(9-8-19)16(22)13-11-18-14-5-2-1-4-12(13)14/h1-2,4-5,11,18H,3,6-10H2
    • InChIKey: JTIUTVSUULSELT-UHFFFAOYSA-N
    • ほほえんだ: ClCC(N1CCN(C(C2=CNC3C=CC=CC2=3)=O)CCC1)=O

計算された属性

  • せいみつぶんしりょう: 319.1087545g/mol
  • どういたいしつりょう: 319.1087545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 56.4Ų

2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26599071-0.05g
2-chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethan-1-one
2411310-94-4 95.0%
0.05g
$246.0 2025-03-20

2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone 関連文献

2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanoneに関する追加情報

Comprehensive Overview of 2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone (CAS No. 2411310-94-4)

2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone (CAS No. 2411310-94-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of diazepane derivatives, which are known for their versatility in drug discovery and development. The presence of both indole and chloroethanone moieties in its structure makes it a promising candidate for further exploration in medicinal chemistry.

The compound's molecular formula and structural complexity have made it a subject of interest for researchers focusing on kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Recent trends in drug development highlight the importance of such heterocyclic compounds, particularly in targeting neurodegenerative diseases and cancer therapeutics. Users searching for "indole-based drug candidates" or "diazepane derivatives in medicine" will find this compound highly relevant to their queries.

From a synthetic chemistry perspective, 2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone exemplifies the growing demand for multi-functional intermediates in organic synthesis. Its CAS No. 2411310-94-4 serves as a critical identifier for researchers looking to procure or study this compound. The indole ring system, a common motif in natural products, contributes to the compound's potential bioactivity, while the diazepane scaffold offers opportunities for structural diversification.

In the context of current research trends, this compound aligns with the increasing focus on small molecule therapeutics and fragment-based drug design. Its structural features make it a valuable tool for studying molecular recognition and protein-ligand interactions. Researchers investigating "indole-containing bioactive compounds" or "chloroacetyl derivatives in drug discovery" frequently encounter this molecule in literature and patent databases.

The physicochemical properties of 2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone (CAS No. 2411310-94-4) contribute to its potential utility in various applications. Its moderate lipophilicity, as suggested by its structural components, may influence its cell permeability and pharmacokinetic profile. These characteristics are particularly important for researchers working on central nervous system (CNS) drug development, where molecular properties significantly impact blood-brain barrier penetration.

Recent advances in computational chemistry and molecular docking studies have further highlighted the importance of compounds like 2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone. The integration of artificial intelligence in drug discovery has led to renewed interest in such molecules as potential starting points for virtual screening campaigns. This aligns with frequently searched terms like "AI-assisted drug design" and "machine learning in medicinal chemistry."

From a commercial perspective, the availability of CAS No. 2411310-94-4 through chemical suppliers has facilitated its adoption in various research programs. The compound's purity and stability are critical factors for researchers, as reflected in common search queries about "handling sensitive organic compounds" and "storage conditions for reactive intermediates." Proper characterization using techniques like NMR spectroscopy and mass spectrometry ensures its reliable application in scientific studies.

The future potential of 2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone lies in its adaptability to various research needs. Whether as a building block for more complex molecules or as a pharmacological probe, its unique combination of structural elements offers numerous possibilities. This aligns well with current industry demands for versatile chemical tools that can accelerate the drug discovery process while maintaining structural novelty and diversity.

In conclusion, 2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone (CAS No. 2411310-94-4) represents an important addition to the toolkit of medicinal chemists and pharmaceutical researchers. Its relevance to current drug discovery paradigms and alignment with frequently searched topics in chemical research make it a compound worthy of continued investigation and development.

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